molecular formula C14H17N3OS B3002995 2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392241-05-3

2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B3002995
CAS No.: 392241-05-3
M. Wt: 275.37
InChI Key: GIDPVAXBEIYASK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-methylphenyl group and at the 2-position with a 2,2-dimethylpropanamide moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, insecticidal, and fungicidal properties .

Properties

IUPAC Name

2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-6-5-7-10(8-9)11-16-17-13(19-11)15-12(18)14(2,3)4/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDPVAXBEIYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of thiadiazoles contribute to their pharmacological potential, making them valuable in drug discovery.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in various studies.

Anticancer Activity

Recent investigations have highlighted the cytotoxic properties of thiadiazole derivatives against several cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have demonstrated that derivatives similar to this compound exhibit significant growth inhibition in human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from low micromolar to sub-micromolar concentrations .
Cell LineIC50 (μM)Reference
HCT1163.29
MCF-70.28
A5498.03
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds may interact with key proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains:

  • Antibacterial and Antifungal Activity : Thiadiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli47.5

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives:

  • Study on HepG-2 and A549 Cell Lines : A series of new 1,3,4-thiadiazoles were synthesized and tested against HepG-2 (liver cancer) and A549 cell lines. One compound showed an IC50 value of 4.37 μM against HepG-2 cells .
  • Docking Studies : Molecular docking simulations indicated that some thiadiazole derivatives bind effectively to dihydrofolate reductase (DHFR), a target for anticancer drugs. The binding energies correlated with the observed biological activities .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that 2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide may have anticancer effects. It is believed to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For instance, studies have shown that thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Insecticidal Activity : The compound has demonstrated potential as an insecticide. Its mechanism may involve disrupting the nervous system of pests or interfering with their reproductive processes. Research into similar thiadiazole compounds has revealed their efficacy against various agricultural pests .

Case Studies

Several studies have highlighted the applications and effectiveness of thiadiazole derivatives similar to this compound:

  • Anticancer Activity : A study published in Cancer Letters demonstrated that a related thiadiazole compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Agricultural Applications : Research conducted on a series of thiadiazole derivatives indicated their effectiveness as fungicides and insecticides against common agricultural pests. Field trials showed significant reductions in pest populations when treated with these compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Ring

2,2-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide (CAS: 313531-96-3)
  • Structure : The thiadiazole ring is substituted with an isopropyl group (propan-2-yl) instead of 3-methylphenyl.
  • Molecular Formula : C10H17N3OS; MW : 227.326 .
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine (CAS: 448914-54-3)
  • Structure : Features a 4-methylphenyl substituent and a prop-2-enylamine group.
  • Molecular Formula : C12H13N3S; MW : 231.31 .
  • Key Differences : The 4-methylphenyl isomer may exhibit altered π-stacking interactions compared to the 3-methyl derivative. The prop-2-enylamine group introduces a reactive double bond, enabling further functionalization.
(2R)-N-[5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(cinnamoylamino)propanamide
  • Structure: Substituted with 4-chlorophenyl and a chiral cinnamoylamino-propanamide group.
  • Molecular Formula : C20H17ClN4O2S; MW : 412.89 .
  • The cinnamoyl group adds rigidity and conjugation, influencing UV absorption and fluorescence properties.

Modifications to the Propanamide Side Chain

N-[5-(3-Methylphenyl)-1,3,4-Thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide
  • Structure: The propanamide chain includes a phenylsulfanylethanoylamino group.
  • Molecular Formula : C21H22N4O2S2; SMILES : CC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C(C)NC(=O)CSC3=CC=CC=C3 .
  • Key Differences : The sulfur atom in the phenylsulfanyl group may facilitate hydrogen bonding or redox interactions, altering pharmacokinetic properties.
N-[5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl]-3-phenylpropanamide
  • Structure : Contains a 4-methoxybenzyl group and a linear 3-phenylpropanamide chain.
  • Molecular Formula : C19H19N3O2S; CAS : 521294-90-6 .
  • Key Differences : The methoxy group improves water solubility via hydrogen bonding, while the linear propanamide chain may reduce steric hindrance compared to branched analogs.

Comparative Analysis Table

Compound Name Substituent on Thiadiazole Propanamide Modification Molecular Formula Molecular Weight Key Properties/Activities Reference
2,2-Dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide 3-Methylphenyl 2,2-Dimethylpropanamide C14H17N3OS 275.37 High hydrophobicity, steric bulk
2,2-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide Propan-2-yl 2,2-Dimethylpropanamide C10H17N3OS 227.33 Reduced aromaticity
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide 4-Chlorophenyl Cinnamoylamino-propanamide C20H17ClN4O2S 412.89 Enhanced electrophilicity
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 4-Methylphenyl Prop-2-enylamine C12H13N3S 231.31 Reactive double bond

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

VariableRange TestedOptimal ConditionImpact on Yield (%)
Temperature80–100°C90°C+25%
POCl₃ Molar Ratio1:2–1:41:3+18%
SolventDMSO, DMF, AcetonitrileDMSO/Water (2:1)+30%

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey Peaks/FeaturesReference Compound
¹H NMRδ 2.35 (s, 3H, CH₃), δ 7.25–7.40 (m, Ar-H)Analog in
¹³C NMRδ 170.5 (C=O), δ 165.2 (thiadiazole C)Data from
IR1680 cm⁻¹ (C=O stretch)Similar thiadiazole

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